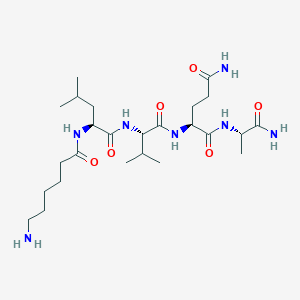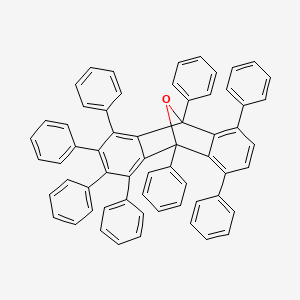
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene typically involves the reaction of anthracene derivatives with phenyl groups under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where anthracene is reacted with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and anthracene core allow it to participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a mediator in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene
- 5,7,8,10,15,17,18,20-Octaphenyl-21,23-dithiaporphyrin
Comparison: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene is unique due to its specific arrangement of phenyl groups and the presence of an epoxide ring. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For example, 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene has a different core structure, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
921755-52-4 |
|---|---|
Molekularformel |
C62H42O |
Molekulargewicht |
803.0 g/mol |
IUPAC-Name |
1,3,4,5,6,8,10,13-octakis-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C62H42O/c1-9-25-43(26-10-1)51-41-42-52(44-27-11-2-12-28-44)58-57(51)61(49-37-21-7-22-38-49)59-55(47-33-17-5-18-34-47)53(45-29-13-3-14-30-45)54(46-31-15-4-16-32-46)56(48-35-19-6-20-36-48)60(59)62(58,63-61)50-39-23-8-24-40-50/h1-42H |
InChI-Schlüssel |
FDLAZQGSTUQOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C5(C6=C(C(=C(C(=C6C3(O5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
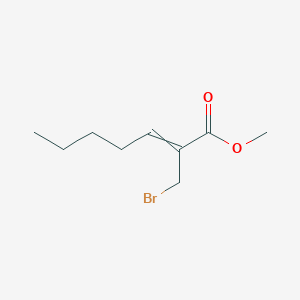
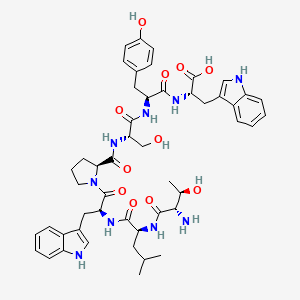
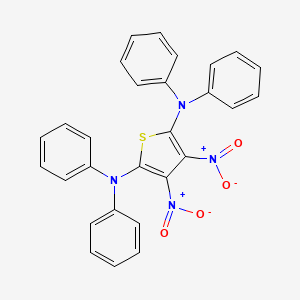



![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
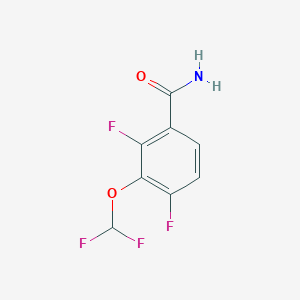
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
